molecular formula C9H7ClN2O2 B2742451 6-Chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylic acid CAS No. 1427082-80-1

6-Chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylic acid

Cat. No.: B2742451
CAS No.: 1427082-80-1
M. Wt: 210.62
InChI Key: XHAIAECRXLKZMJ-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylic acid is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications. The presence of a chlorine atom and a carboxylic acid group in its structure makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-4-nitroaniline with methyl isocyanate, followed by cyclization and subsequent hydrolysis to yield the desired product . The reaction conditions often include the use of catalysts such as nickel or palladium to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1H-benzo[d]imidazole-4-carboxylic acid: Lacks the chlorine atom, which may result in different reactivity and biological activity.

    6-Bromo-2-methyl-1H-benzo[d]imidazole-4-carboxylic acid: The bromine atom can lead to different substitution reactions compared to the chlorine atom.

    6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid: Lacks the methyl group, which may affect its chemical properties and applications.

Uniqueness

The presence of both the chlorine atom and the carboxylic acid group in 6-Chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylic acid makes it unique among its analogs.

Properties

IUPAC Name

6-chloro-2-methyl-1H-benzimidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-4-11-7-3-5(10)2-6(9(13)14)8(7)12-4/h2-3H,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAIAECRXLKZMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2N1)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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